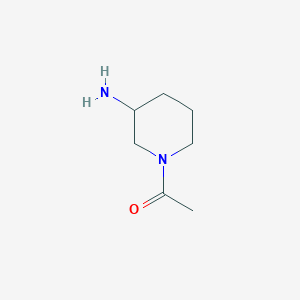

1-Acetyl-3-aminopiperidine

Descripción

Key Structural Data

| Property | Value/Representation | Source |

|---|---|---|

| SMILES Notation | CC(=O)N1CCCC(C1)N | |

| InChI Identifier | InChI=1S/C7H14N2O/c1-6(10)9-4-2-3-7(8)5-9 | |

| InChI Key | IXINAEREEWKDJW-UHFFFAOYSA-N | |

| Molecular Weight | 142.20 g/mol |

The 3D conformation of the molecule highlights the equatorial position of the acetyl group and the axial orientation of the amine group, which influences its reactivity and intermolecular interactions.

CAS Registry Number and Regulatory Compliance Identifiers

The Chemical Abstracts Service (CAS) Registry Number for 1-Acetyl-3-aminopiperidine is 1018680-22-2 . This unique identifier is critical for regulatory and commercial tracking.

Synonymous Designations in Chemical Literature

This compound is referenced under multiple synonyms across academic and industrial literature, reflecting its utility in diverse synthetic pathways.

Common Synonyms

| Synonym | Source |

|---|---|

| 1-Acetyl-3-piperidinamine | |

| 1-(3-Amino-1-piperidinyl)ethanone | |

| 1-(3-Aminopiperidin-1-yl)ethan-1-one | |

| Ethanone, 1-(3-amino-1-piperidinyl)- | |

| MFCD09264572 (MDL identifier) |

These synonyms are frequently used in patent literature, pharmacological studies, and organic synthesis protocols. For instance, 1-Acetyl-3-piperidinamine emphasizes the amine functional group, while MFCD09264572 is employed in chemical catalogs for procurement.

Propiedades

IUPAC Name |

1-(3-aminopiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXINAEREEWKDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018680-22-2 | |

| Record name | 1-(3-Amino-1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018680-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Starting Materials and Key Intermediates

- The synthesis generally starts from 3-aminopiperidine or its protected derivatives (e.g., carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) protected 3-aminopiperidines).

- Another common precursor is 3-aminopyridine , which undergoes hydrogenation and acetylation to form the target compound or its intermediates.

General Synthetic Strategy

- The main approach involves:

- Preparation or isolation of 3-aminopiperidine or its chiral isomers.

- Acetylation of the piperidine nitrogen to introduce the acetyl group, yielding 1-acetyl-3-aminopiperidine.

Detailed Preparation Routes

From 3-Aminopyridine via Hydrogenation and Acetylation

Step 1: Hydrogenation of N-acetyl-3-aminopyridine

N-acetyl-3-aminopyridine or its salts are hydrogenated in the presence of a palladium catalyst supported on carbon or other solid supports (e.g., calcium carbonate, titania, zirconia).

Conditions: Hydrogen atmosphere, solvents like isopropyl alcohol/water, temperature and pressure optimized for full reduction to N-acetyl-3-aminopiperidine.Step 2: Acidic Hydrolysis and Salt Formation

The acetylated intermediate undergoes acidic hydrolysis using hydrochloric acid to form 3-aminopiperidine dihydrochloride salts. The reaction involves 2 to 5 molar equivalents of HCl, typically at mild temperatures, followed by azeotropic drying with ethanol to isolate the salt.Step 3: Purification and Diastereomeric Purity Enhancement

Diastereomeric salts such as 3-aminopiperidine dibenzoyl-(D)-tartaric acid salt are formed to upgrade chiral purity. Alcohol solvents (5-50 volumes per weight) are used for recrystallization and purification.

From Protected 3-Aminopiperidine Derivatives

Step 1: Preparation of N-protected 3-aminopiperidines

Using protecting groups such as carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc), 3-aminopiperidine derivatives are synthesized by reacting amino precursors with protecting agents under mild conditions (e.g., triethylamine base, tetrahydrofuran/water solvent systems).Step 2: Oxidation and Deprotection

Oxammonium salts (e.g., oxammonium hydrochloride) are used for oxidation steps, followed by acid-mediated deprotection (e.g., hydrochloric acid or trifluoroacetic acid) to yield the free amine.Step 3: Acetylation

The free amine is then acetylated to give this compound. Reaction conditions typically involve acetyl chloride or acetic anhydride in solvents like methanol or dichloromethane, with temperature control from 0°C to room temperature to optimize yield and minimize byproducts.

Comparative Data Table of Key Preparation Steps

Research Findings and Advantages

- The methods reported emphasize high yield , mild reaction conditions , and high optical purity of chiral isomers where applicable.

- Use of solid-supported palladium catalysts enhances selectivity and facilitates catalyst recovery in hydrogenation steps.

- Protection/deprotection strategies allow for selective functionalization and minimize side reactions.

- Diastereomeric salt formation and recrystallization improve the chiral purity of intermediates and final products.

- The synthetic routes are scalable, with reported preparations on kilogram scales, demonstrating industrial applicability.

Análisis De Reacciones Químicas

1-Acetyl-3-aminopiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Cancer Therapy

1-Acetyl-3-aminopiperidine has shown potential in the realm of cancer therapy. Studies indicate that derivatives of piperidine, including this compound, can induce apoptosis in cancer cells. For instance, a recent study demonstrated that a piperidine derivative exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The rationale behind this is the compound's ability to adopt three-dimensional structures that improve binding interactions with protein targets involved in cancer progression.

Case Study: Dual Inhibitors

A specific application of piperidine derivatives in cancer treatment includes their incorporation into dual inhibitors for anaplastic lymphoma kinase (ALK) and ROS1. These inhibitors have been effective against various cancers, including non-small cell lung cancer and neuroblastoma. The piperidine moiety plays a crucial role in optimizing the pharmacological properties of these compounds, enhancing their efficacy and selectivity .

Neurodegenerative Disease Treatment

The compound also finds significant applications in treating neurodegenerative diseases such as Alzheimer's disease. Research has indicated that this compound derivatives can inhibit key enzymes involved in neurotransmitter degradation, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition leads to increased levels of acetylcholine, which is beneficial for cognitive function .

Case Study: Multi-targeted Approach

In a multi-targeted approach to Alzheimer's treatment, piperidine derivatives have been shown to possess antioxidant properties and the ability to inhibit protein aggregation associated with Alzheimer's pathology. Compounds incorporating the piperidine structure have been identified as dual inhibitors that not only target cholinesterases but also address amyloid beta and tau protein aggregation .

Synthetic Intermediate in Drug Development

This compound serves as an essential synthetic intermediate in the preparation of various pharmaceutical agents. Its structural features allow for modifications that can lead to the development of new therapeutic agents. For example, it is used in synthesizing peptide analogs that exhibit selective inhibition of specific biological targets .

Table: Selected Applications of this compound

Mecanismo De Acción

The mechanism of action of 1-Acetyl-3-aminopiperidine involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Structural Analogues: Piperidine Derivatives

Table 1: Key Piperidine-Based Analogues

Key Observations:

- Substituent Effects: The acetyl group in this compound enhances solubility in polar solvents compared to benzyl or Boc-protected derivatives .

- Protective Groups: Boc protection (e.g., in (S)-1-Benzyl-3-Boc-Aminopiperidine) increases molecular weight and alters reactivity, making it suitable for selective amine modification in peptide synthesis .

- Safety Profiles: Compounds like Benzyl 4-aminopiperidine-1-carboxylate lack comprehensive toxicological data, necessitating cautious handling, whereas 3-(Aminomethyl)-1-Methylpiperidine has well-documented safety protocols .

Ring-Size Analogues: Pyrrolidine Derivatives

Table 2: Pyrrolidine-Based Analogues

Key Observations:

Functional Analogues: Substituent Variations

Table 3: Substituent-Driven Comparisons

Key Observations:

Research Findings and Trends

- Pharmaceutical Relevance: this compound and its analogs are critical in developing kinase inhibitors and GPCR modulators due to their amine-acetyl pharmacophore .

- Safety Gaps: Limited toxicological data for benzyl-substituted piperidines highlight the need for further studies .

- Market Demand: Derivatives like 3-(Aminomethyl)-1-Methylpiperidine are seeing increased use in agrochemicals, driven by their stability and low ecotoxicity .

Actividad Biológica

1-Acetyl-3-aminopiperidine is an organic compound with significant biological activity, primarily due to its structural features that allow interaction with various biological targets. This article delves into its biochemical properties, mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and consists of a piperidine ring with an acetyl and an amino group. This configuration is crucial for its biological interactions and pharmacological effects.

This compound interacts with several enzymes and proteins, influencing various biochemical pathways. Key mechanisms include:

- Cholinesterase Inhibition : The compound has been shown to inhibit cholinesterase enzymes, which play a vital role in the breakdown of acetylcholine in the nervous system, leading to increased acetylcholine levels and enhanced neurotransmission.

- Cell Signaling Modulation : It affects cellular functions by modulating signaling pathways and gene expression, particularly those involved in oxidative stress responses.

- Transport and Distribution : The compound's transport within cells is mediated by specific transporters, affecting its localization and accumulation in cellular compartments.

Pharmacological Effects

This compound exhibits a range of pharmacological activities, including:

- CNS Activity : Studies indicate potential applications in treating central nervous system disorders due to its ability to modulate neurotransmitter levels.

- Anticancer Potential : Research suggests that derivatives of piperidine, including this compound, may possess anticancer properties through mechanisms such as apoptosis induction in cancer cell lines .

Case Studies

- Neuropharmacology : In vitro studies have shown that this compound can enhance cognitive function by increasing acetylcholine availability, suggesting potential therapeutic applications in Alzheimer's disease.

- Cancer Research : A study demonstrated that piperidine derivatives exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, indicating the potential of this compound as a lead compound for developing anticancer agents .

Comparative Analysis with Related Compounds

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 3-Aminopiperidine | Lacks acetyl group | Direct involvement in neurotransmitter systems |

| N-Acetylpyrrolidine | Pyrrolidine ring instead of piperidine | Different cyclic structure affecting reactivity |

| 1-Acetylpyridin | Contains a pyridine ring | Exhibits different biological activities |

| N-Methylpiperazine | Contains a methyl group on nitrogen | Distinct pharmacological profile |

The unique combination of functional groups in this compound distinguishes it from these compounds, making it a valuable candidate for further research in drug development.

Q & A

Q. How should researchers design studies to evaluate synergistic effects between this compound and standard chemotherapeutics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.